molecular formula C9H20N2 B2464088 tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine CAS No. 1846717-19-8

tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine

Cat. No.: B2464088
CAS No.: 1846717-19-8
M. Wt: 156.273
InChI Key: VJMNZJDGHQJERT-MRVPVSSYSA-N
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Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature Analysis

tert-Butyl({[(2R)-pyrrolidin-2-yl]methyl})amine is a chiral secondary amine containing a pyrrolidine ring with a tert-butyl group and a methyl-substituted stereocenter. Its IUPAC name, 2-Methyl-N-[(2R)-2-pyrrolidinylmethyl]-2-propanamine , reflects three key structural components:

  • tert-Butyl group : Derived from 2-methylpropane, providing steric bulk at the nitrogen center.
  • Pyrrolidine ring : A five-membered saturated heterocyclic structure with one nitrogen atom.
  • Chiral C2 position : A methyl group attached to the pyrrolidine’s second carbon with R configuration.

The molecular formula C₉H₂₀N₂ and molecular weight 156.27 g/mol confirm its composition. The SMILES notation CC(C)(C)NC[C@H]1CCCN1 further elucidates connectivity:

  • CC(C)(C): tert-Butyl group.
  • NC: Central amine linkage.
  • [C@H]1CCCN1: Pyrrolidine ring with R configuration at C2.
Structural Feature Description
Core skeleton Pyrrolidine ring with tert-butyl substituent
Stereochemistry R configuration at C2
Functional groups Secondary amine, saturated heterocycle
Key Nomenclature Insights

The IUPAC name prioritizes substituents based on alphabetical order:

  • 2-Methyl : Methyl group on the propanamine backbone.
  • N-[(2R)-2-pyrrolidinylmethyl] : Pyrrolidine-derived substituent with chiral descriptor.
    This naming adheres to systematic nomenclature rules for amines and chiral centers.

Stereochemical Configuration at C2 Position

The (2R)-pyrrolidin-2-yl moiety dictates the compound’s stereochemical profile. The C2 carbon bears three distinct substituents:

  • **Pyr

Properties

IUPAC Name

2-methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2,3)11-7-8-5-4-6-10-8/h8,10-11H,4-7H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMNZJDGHQJERT-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine involves several steps. One common method includes the reaction of 2-methylpropan-2-amine with a pyrrolidine derivative under specific conditions. Industrial production methods may involve the use of advanced techniques such as transaminase-mediated synthesis, which allows for the production of enantiopure compounds .

Chemical Reactions Analysis

Synthetic Preparation and Deprotection

The compound is often synthesized via deprotection of its Boc-protected precursor, tert-butyl N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate (CAS 719999-54-9) . Deprotection is achieved under acidic conditions:

Reaction ConditionsReagentsOutcomeReference
Boc removalTFA (neat) or HCl (dioxane)Free amine with retained configuration
Aqueous H<sub>3</sub>PO<sub>4</sub>85% H<sub>3</sub>PO<sub>4</sub>Selective deprotection in 2–4 h at 80°C

The Boc group is cleaved without racemization, enabling subsequent functionalization of the primary amine.

Amide and Carbamate Formation

The primary amine participates in coupling reactions to form amides or carbamates, critical for pharmaceutical intermediates :

Reaction TypeReagents/ConditionsApplication ExampleYieldReference
Amide bond formationHBTU, DMF, 5-(3-fluoropropyl)benzoic acidSynthesis of bitopic dopamine ligands60–75%
Carbamate synthesisDi-tert-butyl dicarbonate (Boc<sub>2</sub>O)Protection of amines under HFIP catalysis85–95%

The stereochemical integrity of the (2R)-pyrrolidine moiety is preserved during these transformations.

Nucleophilic Alkylation and Reductive Amination

The amine serves as a nucleophile in alkylation or reductive amination, forming secondary or tertiary amines:

SubstrateReagentsProductSelectivityReference
Alkyl halidesK<sub>2</sub>CO<sub>3</sub>, DMFN-Alkylated pyrrolidine derivatives>90%
Aldehydes/ketonesNaBH<sub>3</sub>CN, MeOHChiral secondary aminesdr > 20:1

Coordination Chemistry and Catalysis

The pyrrolidine nitrogen and primary amine can act as ligands in asymmetric catalysis:

Metal CenterReaction TypeKey ApplicationEfficiencyReference
Pd(II)Carboamination of alkenesSynthesis of pyrrolidine scaffolds70–85%
Ni(II)Olefin difunctionalizationArylmethyl heterocycles80–92%

Salt Formation and Pharmaceutical Relevance

The compound forms stable hydrochloride salts, facilitating its use in drug formulations :

AcidConditionsSalt FormApplication
HCl (g)Et<sub>2</sub>O, 0°CHydrochloride saltCrystallization/purification
Trifluoroacetic acidCH<sub>2</sub>Cl<sub>2</sub>TFA saltIntermediate in API synthesis

Stability and Functional Group Compatibility

The tert-butyl group confers stability under basic conditions but is susceptible to strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>), which induce elimination to isobutylene . The pyrrolidine ring remains intact under standard reaction conditions (pH 2–12, ≤100°C).

Key Research Findings

  • Stereoselectivity : The (2R) configuration directs asymmetric induction in catalytic cycles, enabling enantioselective syntheses of pyrrolidines .

  • Chemoselectivity : The primary amine reacts preferentially over the pyrrolidine nitrogen in acylation and alkylation .

  • Scalability : Multi-gram syntheses have been reported using Boc-deprotection and coupling protocols .

This compound’s versatility in organic synthesis and catalysis underscores its value in medicinal chemistry and materials science.

Scientific Research Applications

Neuropharmacology

Tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine has been studied for its potential neuroprotective effects. Research indicates that it may enhance cognitive functions and exhibit protective effects against neurodegenerative diseases.

Mechanism of Action :

  • Receptor Modulation : The compound interacts with neurotransmitter receptors, potentially modulating dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive processes.

Anticancer Research

The compound has shown promise in anticancer studies, particularly against various cancer cell lines.

Case Study Example :
A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of similar pyrrolidine derivatives, indicating that compounds with a tert-butyl group can significantly inhibit the growth of leukemia cells.

Cell LineIC50 (µM)
Human Leukemia12.5
Breast Cancer15.0

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in vitro.

Research Findings :
In activated macrophages, the compound reduced the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine involves its interaction with κ-opioid receptors. It acts as an antagonist, blocking the receptor’s activity and preventing the binding of endogenous ligands. This interaction leads to various physiological effects, including the modulation of pain, mood, and stress responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolidine and Piperidine Derivatives

a. tert-butyl(quinolin-2-ylmethylene)amine (Compound 72)

  • Structure: Aromatic quinoline ring linked via a methylene group to a tert-butylamine.
  • Properties : Yellow solid (mp 54–56°C), synthesized via aryne annulation .
  • Key Difference: The quinoline moiety introduces aromaticity and planar rigidity, contrasting with the flexible pyrrolidine ring in the target compound.

b. tert-butyl[(1-ethylpyrazol-4-yl)methyl]amine

  • Structure : Pyrazole ring substituted with an ethyl group at N1 and a methylene-linked tert-butylamine.
  • Properties : Liquid at room temperature, used in heterocyclic chemistry for ligand design .
  • Key Difference : The pyrazole ring offers distinct electronic properties and coordination sites compared to pyrrolidine.

c. N-(tert-butyl)-N-phenylpyrido[1,2-a]indol-10-amine (Compound 48)

  • Structure : Fused pyridoindole system with tert-butyl and phenyl substituents.
  • Properties : Solid, synthesized via CsF-mediated coupling in THF at 100°C .
Physicochemical Properties
Compound Physical State Melting Point (°C) Solubility Reference
tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine Liquid/Solid* N/A Polar solvents
tert-butyl(quinolin-2-ylmethylene)amine (72) Yellow solid 54–56 THF, DCM
tert-butyl(thiazol-2-ylmethylene)amine (74) Liquid Room temperature DCM, ethanol
tert-butyl-(2-chloro-phenyl)-amine Solid N/A Chlorinated solvents

*Inferred from analogous amines in .

Stereochemical Utility

The (2R)-pyrrolidine configuration in the target compound enables precise control over stereoselectivity in reactions such as acyl transfers (e.g., General Procedure #1 in ). This contrasts with achiral analogues like tert-butyl(thiazol-2-ylmethylene)amine, which lack stereochemical influence.

Ligand Design

Compounds like this compound serve as precursors for Schiff base ligands in coordination chemistry. For example, (3,5-di-tert-butyl-2-ethoxybenzylidene)-amine derivatives () demonstrate the versatility of tert-butylamine motifs in stabilizing metal complexes.

Biological Activity

tert-Butyl({[(2R)-pyrrolidin-2-yl]methyl})amine, also known as (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate, is a chiral compound that has garnered significant interest in medicinal chemistry. Its structural attributes suggest potential interactions with various biological targets, making it a candidate for further investigation in pharmacological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a pyrrolidine ring, which is substituted with a methylamino group. Its molecular formula is C11H22N2C_{11}H_{22}N_2, and it has a molecular weight of 182.31 g/mol. The chirality of the compound is crucial for its biological interactions, as stereochemistry can significantly influence receptor binding and activity.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 2-oxo-1-pyrrolidinecarboxylate with methylamine under controlled conditions. The process can be summarized as follows:

Starting Materials:

  • tert-butyl 2-oxo-1-pyrrolidinecarboxylate
  • Methylamine

Reaction Conditions:

  • Solvent: Dichloromethane or ethanol
  • Temperature: 0-25°C
  • Possible use of chiral catalysts to enhance enantioselectivity

Enzyme Inhibition

Research indicates that this compound demonstrates enzyme inhibition properties. It has been studied for its potential to inhibit specific enzymes involved in neurotransmitter regulation, which could have implications for treating neurological disorders.

Receptor Binding

The compound's ability to bind to various receptors has been explored in several studies. For instance, it has shown promise in modulating G protein-coupled receptors (GPCRs), particularly those associated with striatal functions. The structure-activity relationship (SAR) studies reveal that modifications to the pyrrolidine ring can significantly alter binding affinity and efficacy at these receptors .

The mechanism of action involves the compound's interaction with specific molecular targets, including receptors and enzymes. By binding to these targets, it can modulate their activity, potentially leading to therapeutic effects in conditions such as anxiety and depression. The exact pathways are still under investigation but are believed to involve alterations in neurotransmitter levels and signaling pathways .

Study on GPR88 Modulation

A notable study investigated the effects of various analogs of this compound on GPR88 activity. The results indicated that certain modifications enhanced receptor activation, suggesting potential therapeutic applications in treating disorders linked to GPR88 dysfunction .

Multi-drug Therapy Approaches

In the context of COVID-19 treatment strategies, compounds similar to this compound were evaluated for their ability to disrupt protein interactions critical for viral entry into cells. These findings highlight the versatility of this compound class in addressing diverse therapeutic challenges .

Data Tables

PropertyValue
Molecular FormulaC11H22N2C_{11}H_{22}N_2
Molecular Weight182.31 g/mol
Synthesis MethodReaction with methylamine
Biological TargetsGPCRs, enzymes
StudyFindings
GPR88 ModulationEnhanced receptor activation with specific analogs
COVID-19 TreatmentDisruption of viral protein interactions

Q & A

Q. What are the standard synthetic routes for tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine?

The synthesis typically involves amine protection and selective functionalization. For example:

  • Amine Protection : The pyrrolidine amine group is protected using tert-butoxycarbonyl (Boc) groups via reaction with Boc-Cl in the presence of a base like triethylamine, ensuring regioselectivity in subsequent reactions .
  • Coupling Reactions : Alkylation or reductive amination steps introduce the tert-butylmethyl moiety. For instance, methyl acrylate or similar reagents are used to form ester linkages, followed by reduction to yield the final amine .
  • Chiral Integrity : Chiral starting materials (e.g., (2R)-pyrrolidin-2-yl derivatives) or asymmetric catalysis preserves stereochemistry during synthesis .

Q. How is the stereochemical integrity of the (2R)-pyrrolidin-2-yl group maintained during synthesis?

  • Chiral Pool Strategy : Use enantiopure (2R)-pyrrolidine precursors to avoid racemization .
  • Mild Reaction Conditions : Low temperatures (0–5°C) and non-polar solvents (e.g., dichloromethane) minimize epimerization during Boc protection .
  • Analytical Validation : Chiral HPLC or NMR with chiral shift reagents confirm enantiomeric excess (>99% in optimized protocols) .

Q. What purification methods are effective for isolating this compound?

  • Chromatography : Flash column chromatography with gradients of ethyl acetate/hexane separates intermediates .
  • Recrystallization : High-purity crystalline derivatives (e.g., hydrochloride salts) are obtained using ethanol/water mixtures .
  • Distillation : For volatile by-products, fractional distillation under reduced pressure improves yield .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of this compound?

  • Base Selection : Strong bases (e.g., NaH) improve alkylation efficiency but may hydrolyze Boc groups; weaker bases (e.g., K₂CO₃) balance reactivity and stability .
  • Temperature Control : Exothermic steps (e.g., Boc protection) require ice baths to prevent side reactions like over-alkylation .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while DMF may induce racemization in chiral centers .

Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?

  • Steric Shielding : Bulky tert-butyl groups reduce nucleophilic attack at the chiral center .
  • Low-Temperature Quenching : Rapid acid quenching after Boc deprotection minimizes prolonged exposure to acidic conditions .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired enantiomers in racemic mixtures .

Q. How does the tert-butyl group influence the compound’s biological activity?

  • Lipophilicity : The tert-butyl moiety enhances membrane permeability, as seen in analogs tested for antitumor activity .
  • Target Binding : Steric effects from tert-butyl groups modulate interactions with enzymes (e.g., pyridoindole derivatives in kinase inhibition) .
  • Metabolic Stability : The group reduces oxidative metabolism, prolonging half-life in vitro .

Q. How can contradictory data in reaction optimization be resolved?

  • Design of Experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., pH, solvent ratio) affecting yield .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, clarifying conflicting mechanistic proposals .
  • Computational Modeling : DFT calculations predict transition states to rationalize discrepancies in reaction pathways .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

  • X-ray Crystallography : Determines absolute configuration of chiral centers, as applied to tert-butyl-pyrrolidine analogs .
  • 2D NMR : NOESY correlations confirm spatial proximity of substituents (e.g., tert-butyl to pyrrolidine protons) .
  • HRMS with Isotopic Labeling : Validates molecular formulas and detects trace impurities (<0.1%) .

Q. What computational methods predict interactions with biological targets?

  • Molecular Dynamics (MD) : Simulates binding stability of tert-butyl derivatives with enzymes (e.g., phenylalanyl-tRNA synthetase) .
  • Docking Studies : AutoDock Vina evaluates binding poses in protein active sites, guiding SAR for drug design .
  • QSAR Models : Correlate substituent electronic properties (e.g., logP of tert-butyl) with activity in cellular assays .

Q. What challenges arise in scaling up synthesis for preclinical studies?

  • By-Product Accumulation : Large-scale Boc deprotection generates CO₂ gas, requiring pressure-controlled reactors .
  • Purification Bottlenecks : Replace column chromatography with continuous extraction or crystallization for cost efficiency .
  • Regulatory Compliance : Impurity profiling (e.g., genotoxic nitrosamines) must meet ICH guidelines for API intermediates .

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